molecular formula C25H15FN2O3S B2493842 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797095-14-7

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2493842
CAS No.: 1797095-14-7
M. Wt: 442.46
InChI Key: DUHRZUIUOPRIFH-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid compound incorporating chromone and thiazole pharmacophores, designed for advanced research in medicinal chemistry. Chromone-2-carboxamide derivatives are recognized as privileged structures in the discovery of new chemical entities, particularly for applications in neurodegenerative diseases and oncology . The structural motif of a 2-fluorophenyl-substituted thiazole is of significant interest in pharmacology, as similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), and can act as negative allosteric modulators . This suggests potential utility for this compound as a pharmacological tool in neuropharmacological studies. The molecular design likely promotes planarity between the chromone core and the carboxamide group, a feature known in related chromone-3-carboxamides to enhance molecular interactions with enzyme active sites, such as in Monoamine Oxidase B (MAO-B) inhibition for Parkinson's disease research . Furthermore, both chromone and thiazole scaffolds are frequently investigated for their anticancer properties. Similar phenylthiazole derivatives have demonstrated cytotoxic effects and the ability to induce apoptosis in various human cancerous cell lines, indicating a broad potential for this compound in antiproliferative assays . Researchers can utilize this compound to explore its mechanism of action, which may involve enzyme inhibition or receptor modulation, and to evaluate its selectivity and potency in disease-specific models. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN2O3S/c26-18-10-4-1-7-15(18)25-28-20(14-32-25)16-8-2-5-11-19(16)27-24(30)23-13-21(29)17-9-3-6-12-22(17)31-23/h1-14H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHRZUIUOPRIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the fluorophenyl group. The chromene moiety is then incorporated through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility.

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and chromene moieties play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several synthesized derivatives, as evidenced by the provided literature:

Compound Key Structural Features Source
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole with 3-methoxy-4-CF₃-phenyl substituent; nitrothiophene carboxamide
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole with 3,5-difluorophenyl substituent; nitrothiophene carboxamide
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole-piperazine hybrid with trifluoromethylphenyl ureido group
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Coumarin core with 4-chlorobenzamide substituent

Key Observations :

  • Thiazole Substitution : The 2-fluorophenyl group on the thiazole ring in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl or methoxy groups in ), which may influence steric hindrance and target binding.
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity : Thiazole-carboxamide derivatives in demonstrated moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), though the target compound’s activity remains uncharacterized.
  • Kinase Inhibition Potential: Structural similarities to BRAF/HDAC dual inhibitors (e.g., ) suggest possible kinase-targeting applications, though fluorophenyl-thiazole substitution may modulate selectivity.
  • Solubility and Stability : The coumarin-thiazole hybrid structure likely confers moderate aqueous solubility, comparable to derivatives in , but fluorination may enhance metabolic stability.
Key Differentiators
  • Fluorine Effects : The 2-fluorophenyl group may enhance binding affinity via hydrophobic interactions and reduce oxidative metabolism, a trend observed in fluorinated drugs .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiazole ring, a chromene moiety, and a carboxamide group. Its chemical formula can be represented as:

C19H15FN2O3SC_{19}H_{15}FN_2O_3S

This structure is critical for its biological activity, influencing interactions with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The thiazole ring is known for its role in enhancing cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant inhibitory effects on BRAF and HDAC enzymes, which are crucial in cancer proliferation pathways.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µM)Target EnzymeCell Line
Compound A1.61 ± 1.92BRAFHT-29
Compound B1.98 ± 1.22HDAC1HCT116
This compoundTBDTBDTBD

The specific IC50 values for this compound are still being determined through ongoing research.

The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound's ability to interact with BRAF and HDAC enzymes suggests it may disrupt the mitogen-activated protein kinase (MAPK) signaling cascade, which is often upregulated in cancer cells.

3. Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Studies indicate that thiazole derivatives can exhibit significant activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine in this compound, enhances its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Pathogen
Compound C0.22 - 0.25Staphylococcus aureus
Compound DTBDEscherichia coli
This compoundTBDTBD

Case Study 1: Anticancer Efficacy

A study conducted on compounds similar to this compound demonstrated that modifications in the thiazole ring significantly influenced cytotoxic activity against colorectal cancer cell lines. The introduction of specific substituents enhanced binding affinity to target proteins involved in tumor growth.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds with a similar structure exhibited potent activity against resistant strains of bacteria. The study emphasized the importance of structural modifications that favor electron-withdrawing groups to improve efficacy.

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